BenchChemオンラインストアへようこそ!

Bbm-928 A

Antitumor Cyclic Depsipeptide Structure-Activity Relationship

BBM-928 A (Luzopeptin A) is the diacetate bioactive component of the BBM-928 antibiotic complex. As a bifunctional DNA bis-intercalator, it forms exceptionally stable DNA complexes with minimal dissociation versus echinomycin. It delivers a 3.7 log₁₀ net tumor cell kill advantage over echinomycin in B16 melanoma models and a 10‑ to 300‑fold potency advantage over mitomycin C. BBM-928 A inhibits HIV‑1 RT with IC₅₀ = 7 nM (10‑fold selective over HIV‑2 RT). Specify BBM‑928 A: the non‑acetylated congener BBM‑928 C is essentially inactive.

Molecular Formula C64H78N14O24
Molecular Weight 1427.4 g/mol
CAS No. 75580-37-9
Cat. No. B015856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBbm-928 A
CAS75580-37-9
SynonymsBBM 928A
BBM-928 A
BBM-928A
luzopeptin A
Molecular FormulaC64H78N14O24
Molecular Weight1427.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
InChIInChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1
InChIKeyQMZVWFQMMLKHLS-LPQVFZKKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan solid

Luzopeptin A (BBM-928 A) Procurement Guide for Antitumor Research


Luzopeptin A, commonly designated BBM-928 A, is a cyclic decadepsipeptide antibiotic belonging to the echinomycin (quinomycin A) class, produced by fermentation of Actinomadura luzonensis nov. sp. (ATCC 31491) [1]. The compound is characterized as a bifunctional DNA bis-intercalator that forms exceptionally stable complexes with DNA, a mechanism central to its biological activity [2]. BBM-928 A is the diacetate derivative within the BBM-928 complex and represents the principal bioactive component, distinguished from its congeners by the presence of two acetyl groups on its molecular scaffold [3].

Why BBM-928 A Cannot Be Substituted with Other BBM-928 Complex Components


The BBM-928 antibiotic complex comprises multiple structurally related components (A, B, C, D, E, and F) that differ critically in their acetylation state, with profound consequences for antitumor potency. BBM-928 A is the diacetate form, BBM-928 B is the monoacetate derivative, and BBM-928 C is the desacetoxy (non-acetylated) form [1]. These subtle structural variations translate into stark functional differences: BBM-928 A demonstrates potent antitumor activity across multiple murine models, BBM-928 B exhibits reduced activity, and BBM-928 C is almost completely devoid of antitumor activity [2]. Furthermore, BBM-928 C can be chemically converted to BBM-928 A via acetylation, underscoring that the acetyl groups are essential pharmacophores [3]. Consequently, generic substitution with other BBM-928 components or related echinomycin-class antibiotics would result in either diminished activity or complete loss of function, making BBM-928 A the only viable procurement choice for experiments requiring maximal antitumor potency within this structural family.

Quantitative Differentiation Evidence for BBM-928 A Procurement


Differential Antitumor Activity: BBM-928 A vs. BBM-928 B and BBM-928 C

Within the BBM-928 complex, antitumor activity is exquisitely sensitive to the acetylation state of the core scaffold. BBM-928 A (diacetate) is highly active in mice against multiple experimental tumor models, including leukemia P388, leukemia L1210, melanoma B16, Lewis lung carcinoma, and sarcoma 180. In direct comparison, BBM-928 B (monoacetate) is less active than BBM-928 A, and BBM-928 C (desacetoxy) has no antitumor activity whatsoever [1]. This structure-activity gradient demonstrates that the two acetyl groups present in BBM-928 A are indispensable for maximal antitumor efficacy, and that procurement of the correct diacetate form is essential for reproducible in vivo experimentation.

Antitumor Cyclic Depsipeptide Structure-Activity Relationship

Comparative DNA Binding Stability: BBM-928 A vs. Echinomycin

BBM-928 A forms a significantly more stable DNA complex than echinomycin, a structurally related quinomycin-class antibiotic. Under identical electrophoretic conditions, DNA-bound BBM-928 A showed little dissociation, whereas echinomycin showed partial dissociation and the classical intercalator ethidium bromide showed nearly complete dissociation [1]. This enhanced binding stability is attributed to the bifunctional bis-intercalation mode of BBM-928 A, which anchors the compound more tenaciously within the DNA double helix.

DNA Intercalation Bifunctional Binding Complex Stability

Comparative Antitumor Potency: BBM-928 A vs. Mitomycin C

BBM-928 A demonstrates substantially greater antitumor potency than the clinically established agent mitomycin C in murine tumor models. Based on median survival time, BBM-928 A is more active than mitomycin C by a factor of 10- to 300-fold against intraperitoneally implanted mouse tumors [1]. This pronounced potency advantage positions BBM-928 A as a high-efficacy tool compound for proof-of-concept studies where maximal tumor growth inhibition is required.

Antitumor In Vivo Efficacy Survival Prolongation

Comparative In Vivo Tumor Cell Kill: BBM-928 A vs. Echinomycin in B16 Melanoma

In a direct comparative evaluation against intraperitoneally implanted B16 melanoma, BBM-928 A demonstrated superior tumor cell kill compared to echinomycin. BBM-928 A achieved an average net cell kill advantage of 3.7 log₁₀ over echinomycin in this model [1]. However, the two compounds performed comparably against intraperitoneal L1210 leukemia, P388 leukemia, Lewis lung carcinoma, and Colon 26 carcinoma, indicating that the superiority of BBM-928 A is tumor-type specific.

B16 Melanoma Tumor Cell Kill Log Reduction

HIV Reverse Transcriptase Inhibition: BBM-928 A Isoform Selectivity

BBM-928 A is a potent inhibitor of both HIV-1 and HIV-2 reverse transcriptase (RT), with a pronounced selectivity for the HIV-1 isoform. The compound inhibits HIV-1 RT with an IC₅₀ of 7 nM and HIV-2 RT with an IC₅₀ of 68 nM, representing an approximately 10-fold selectivity for HIV-1 RT [1]. This isoform preference may be relevant for studies investigating differential inhibition of HIV-1 versus HIV-2 replication.

HIV Reverse Transcriptase Antiviral

Recommended Research Applications for BBM-928 A Based on Quantitative Evidence


Murine B16 Melanoma Xenograft Efficacy Studies

BBM-928 A is the preferred tool compound for in vivo efficacy studies in B16 melanoma models, where it demonstrates a 3.7 log₁₀ net tumor cell kill advantage over echinomycin [1]. Researchers requiring maximal tumor burden reduction in this specific melanoma model should prioritize BBM-928 A over structurally related alternatives to achieve statistically robust therapeutic responses.

High-Potency Antitumor Proof-of-Concept Studies

For experiments demanding maximal antitumor potency at minimal administered doses, BBM-928 A offers a 10- to 300-fold potency advantage over mitomycin C based on median survival time prolongation in murine tumor models [2]. This exceptional potency makes BBM-928 A suitable for dose-response studies where the therapeutic window must be carefully defined or for combination regimens where additive toxicity is a concern.

DNA Binding Stability and Target Residence Time Assays

BBM-928 A forms exceptionally stable DNA complexes that exhibit minimal dissociation under electrophoretic conditions, in contrast to echinomycin and ethidium bromide which show partial and near-complete dissociation, respectively [3]. This property makes BBM-928 A an ideal probe for studying long-lived DNA intercalation events, chromatin residence time, and the relationship between binding stability and downstream DNA damage signaling.

HIV-1 Reverse Transcriptase Inhibition Studies

BBM-928 A inhibits HIV-1 reverse transcriptase with an IC₅₀ of 7 nM, displaying approximately 10-fold selectivity over HIV-2 RT (IC₅₀ = 68 nM) [4]. Researchers investigating HIV-1-specific reverse transcriptase inhibition or comparing HIV-1 versus HIV-2 enzyme pharmacology may find this isoform selectivity useful for mechanistic dissection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bbm-928 A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.